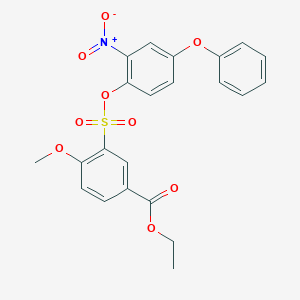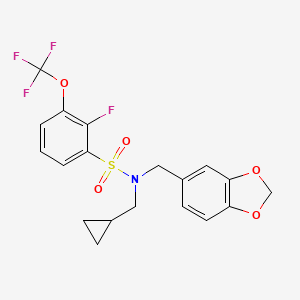![molecular formula C20H20N4O2 B7433331 ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate, also known as E-7080 or Lenvatinib, is a small molecule multi-kinase inhibitor that has gained significant attention in the field of oncology. It was first synthesized in 2006 by Eisai Co., Ltd. and received FDA approval in 2015 for the treatment of thyroid cancer. E-7080 has shown promising results in preclinical and clinical studies for the treatment of various types of solid tumors, including hepatocellular carcinoma, renal cell carcinoma, and endometrial cancer.
Mécanisme D'action
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and survival. By blocking these pathways, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate can inhibit tumor angiogenesis, proliferation, and metastasis.
Biochemical and Physiological Effects:
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have significant anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, reduce tumor angiogenesis, and induce tumor cell apoptosis. Additionally, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have a favorable safety profile, with manageable adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit multiple receptor tyrosine kinases, and its promising anti-tumor activity. However, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate also has some limitations, including its low solubility in water and its relatively low overall yield in the synthesis process.
Orientations Futures
There are several future directions for the research and development of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs. Additionally, further studies are needed to better understand the mechanisms of action of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate and its potential role in the treatment of other types of cancer. Finally, the development of more efficient synthesis methods for ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate could improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate involves several steps, starting from the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinazoline with 4-aminophenol. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied for its anti-tumor activity in various preclinical and clinical studies. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in tumor angiogenesis, proliferation, and metastasis, making ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate a promising therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-20(25)22-15-11-9-14(10-12-15)21-19-16-5-3-4-6-17(16)23-18(24-19)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCFQNVDBBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)


![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)
